

# A Technical Guide to the Chemical Structure of Selenoneine

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Prepared for: Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Selenoneine** is a naturally occurring organoselenium compound first identified as the predominant form of selenium in the blood of bluefin tuna. It is the selenium analog of ergothioneine, a well-known antioxidant, and exhibits superior radical scavenging capabilities. Structurally, **selenoneine** is characterized by a 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine framework. Its unique chemical properties, including the presence of a redox-active selenium atom, make it a compound of significant interest for its potential roles in mercury detoxification, cellular protection against oxidative stress, and as a novel therapeutic agent. This document provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to **selenoneine**.

# **Chemical Structure and Properties**

**Selenoneine** is a derivative of the amino acid L-histidine, featuring a trimethylated alpha-amino group and a selenium atom incorporated into the imidazole ring at the C2 position.[1] This structure is analogous to ergothioneine, with selenium substituting the sulfur atom.[2]

#### 2.1 Tautomerism and Dimerization

The imidazole ring of **selenoneine** can exist in two tautomeric forms: a selenoxo (=Se) form and a selenol (-SeH) form, depending on the surrounding chemical environment.[3] The selenol



form is susceptible to oxidation, readily forming a stable dimer linked by a diselenide (Se-Se) bond in the presence of air or other oxidizing agents.[3][4] Much of the initial structural characterization was performed on this more stable oxidized dimer.[5]

### 2.2 Chemical Identity

The fundamental chemical properties and identifiers for the monomeric form of **selenoneine** are summarized below. A unique CAS Registry Number has not been definitively assigned in the reviewed literature.

Identifier	Value	Source(s)	
IUPAC Name	(2S)-3-(2-selenyl-1H-imidazol- 5-yl)-2- (trimethylammonio)propanoate	[4]	
Synonyms	2-selenyl-Nα,Nα,Nα-trimethyl- L-histidine, Selenoergothioneine	[1][6]	
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>3</sub> O <sub>2</sub> Se	[4][7]	
Molar Mass	275.201 g·mol⁻¹	[4]	
Monoisotopic Mass	276.02512 g/mol	[7]	
InChI	InChI=1S/C9H15N3O2Se/c1- 12(2,3)7(8(13)14)4-6-5-10- 9(15)11-6/h5,7H,4H2,1-3H3, (H2-,10,11,13,14,15)/t7-/m0/s1	[4]	
InChlKey	MTIQLELFQVCRSW- ZETCQYMHSA-N	[4]	
Canonical SMILES	CINVALID-LINK(C) INVALID-LINKC(=O)[O-]	[4]	

## **Spectroscopic Characterization**



The structure of **selenoneine** has been elucidated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

### 3.1 Mass Spectrometry Data

Initial identification was performed on the oxidized dimer isolated from tuna blood. Reduction with agents like dithiothreitol (DTT) yields the monomeric form.[5]

Analysis Type	lon/Fragment	m/z (Observed)	Molecular Formula (Predicted)	Source(s)
HR-ESI-MS	[Dimer+H]+	553.0562	C18H29N6O4Se2	[5][8]
LC-ESI-MS	[Monomer+H]+	278	C <sub>9</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub> Se	[5]
MS/MS Fragment	Trimethylammoni oethyl-imidazole- selenolate	233.0422	C8H15N3Se	[5]
MS/MS Fragment	Ethyl-imidazole- selenolate	173.9692	C₅H6N₂Se	[5]
MS/MS Fragment	Trimethylamine	59.0730	СзНэN	[5]

### 3.2 NMR Spectroscopy Data

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded in deuterium oxide (D<sub>2</sub>O). The chemical shifts confirm the presence of a disubstituted imidazole ring, a trimethylated amino group, and an alanine-like side chain.



Nucleus	Chemical Shift (δ, ppm)	Assignment	Source(s)
<sup>1</sup> H-NMR	7.00 (s)	Imidazole C4'-H	[5]
3.80 (dd)	α-H (C2)	[5]	
3.16 (s)	N-(CH3)3	[5]	
3.08 (d)	β-CH <sub>2</sub> (C3)	[5]	_
<sup>13</sup> C-NMR	170.1	Carboxyl (C1)	[5]
155.8	Imidazole C5'	[5]	
120.8	Imidazole C2'	[5]	_
115.3	Imidazole C4'	[5]	_
77.2	α-Carbon (C2)	[5]	_
52.2	N-CH₃	[5]	_
23.5	β-Carbon (C3)	[5]	_

### **Experimental Protocols**

4.1 Isolation of **Selenoneine** from Natural Sources (Tuna Blood)

This protocol outlines the purification of the oxidized dimeric form of **selenoneine**.

- Extraction: Homogenize tuna blood (100 g) in an appropriate solvent. The monomeric form is noted to be unstable during extraction.[5]
- Solvent Treatment: Treat the extract with an acetonitrile/THF (1:1) mixture to promote tautomerization and the formation of the stable oxidized dimer.[5]
- Reverse Phase Chromatography: Subject the extract to C-18 reverse phase High-Performance Liquid Chromatography (HPLC) for initial separation.[5]
- Size Exclusion Chromatography: Further purify the selenium-containing fractions using gel filtration chromatography for final isolation.[5]



Reduction (Optional): To obtain the monomer, the purified dimer can be reduced using 10 mM dithiothreitol (DTT) or glutathione (GSH).[5]

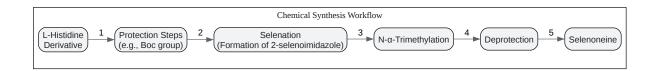
### 4.2 Spectroscopic Analysis

- NMR Spectroscopy: Spectra are typically recorded on a 500-MHz spectrometer using D<sub>2</sub>O as the solvent.[5]
- Mass Spectrometry: High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source to determine the exact mass and molecular formula.[5] Tandem MS (MS/MS) is used for structural fragmentation analysis.

### **Synthesis and Cellular Transport**

### 5.1 Chemical Synthesis

A total synthesis of **selenoneine** has been developed, providing access to the compound for functional studies.[5][8] The multi-step process begins with a protected L-histidine derivative and proceeds through the formation of a 2-selenoimidazole intermediate, followed by methylation and deprotection steps.



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A simplified workflow for the total chemical synthesis of **selenoneine**.

#### 5.2 Biosynthesis Pathway

In diverse microorganisms, **selenoneine** is synthesized via a dedicated three-gene cluster (sen).[9] This pathway is distinct from the machinery that produces ergothioneine.

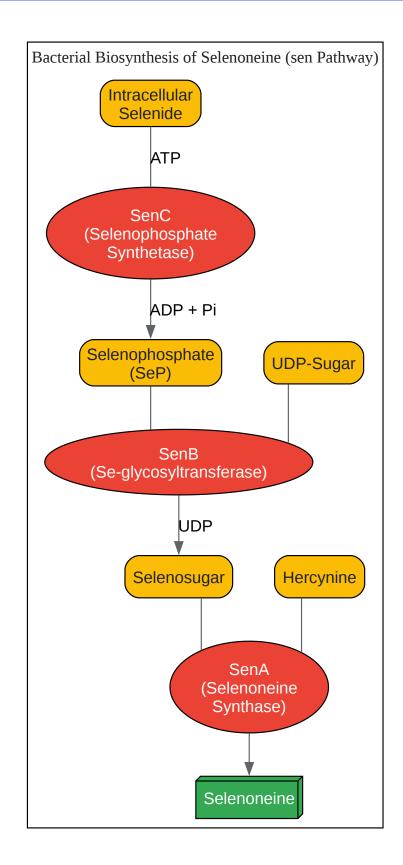
### Foundational & Exploratory





- SenC (Selenophosphate Synthetase): Homologous to selD, this enzyme activates intracellular selenide to produce selenophosphate (SeP), the selenium donor.[2]
- SenB (Se-glycosyltransferase): This novel enzyme catalyzes the first C-Se bond formation, transferring a glycosyl group to SeP to create a selenosugar (e.g., SeGlcNAc).[1][10]
- SenA (**Selenoneine** Synthase): This enzyme catalyzes the second C-Se bond formation, combining the selenosugar with hercynine (N-α-trimethyl histidine) to yield a precursor that ultimately forms **selenoneine**.[11][12]





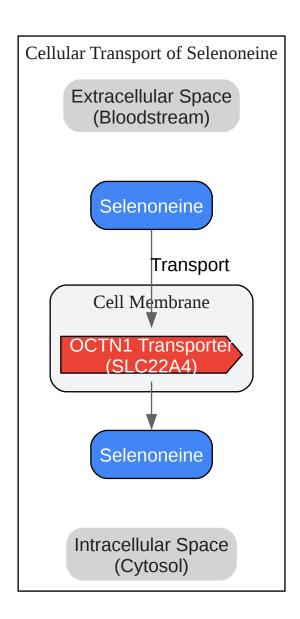
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The enzymatic cascade for **selenoneine** biosynthesis in bacteria.



### 5.3 Cellular Uptake

**Selenoneine** is transported into vertebrate cells from the bloodstream via the Organic Cation/Carnitine Transporter 1 (OCTN1), also known as SLC22A4.[3][4] This is the same transporter responsible for the uptake of its sulfur analog, ergothioneine, highlighting a shared pathway for cellular accumulation of these important antioxidants.[13]



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Uptake of **selenoneine** into the cell via the OCTN1 transporter.



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